molecular formula C32H36N2O2S2 B11060697 3,3'-Benzene-1,2-diylbis[2-(4-tert-butylphenyl)-1,3-thiazolidin-4-one]

3,3'-Benzene-1,2-diylbis[2-(4-tert-butylphenyl)-1,3-thiazolidin-4-one]

Cat. No.: B11060697
M. Wt: 544.8 g/mol
InChI Key: ZANBVFLJHWNQQS-UHFFFAOYSA-N
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Description

3,3’-Benzene-1,2-diylbis[2-(4-tert-butylphenyl)-1,3-thiazolidin-4-one]: is a chemical compound with the following properties:

    Chemical Formula: CHNO

    Molecular Weight: 478.585 g/mol

    Melting Point: 241.42-243.29°C

    Density: 1.1±0.1 g/cm³

    Boiling Point: 625.7±65.0°C at 760 mmHg

Preparation Methods

The synthesis of OXD-7 typically involves organic synthetic techniques. Here’s a general two-step procedure:

  • First, synthesize the condensation product of 1,3-phenylenediamine and resorcinol.
  • Next, react this intermediate with tert-butyl-substituted thiazolidine under appropriate conditions.

Chemical Reactions Analysis

    Reactions: can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives of , which find applications in materials science and electronics.

Scientific Research Applications

    Chemistry: serves as a building block for fluorescent materials, including polymers and nanoparticles.

    Biology: Its unique properties make it useful for biological imaging and labeling.

    Medicine: Research explores its potential as a drug scaffold due to its stability and fluorescence.

    Industry: It contributes to the development of optoelectronic devices.

Mechanism of Action

The exact mechanism by which OXD-7 exerts its effects remains an active area of study. Researchers investigate its interactions with molecular targets and signaling pathways.

Comparison with Similar Compounds

    Similar Compounds: Other derivatives of 1,3-phenylene-bis[1,3,4-oxadiazole] exist, but stands out due to its specific substituents and properties.

Remember that safety precautions should be followed when handling any chemical compound, especially in laboratory settings

Properties

Molecular Formula

C32H36N2O2S2

Molecular Weight

544.8 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-3-[2-[2-(4-tert-butylphenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C32H36N2O2S2/c1-31(2,3)23-15-11-21(12-16-23)29-33(27(35)19-37-29)25-9-7-8-10-26(25)34-28(36)20-38-30(34)22-13-17-24(18-14-22)32(4,5)6/h7-18,29-30H,19-20H2,1-6H3

InChI Key

ZANBVFLJHWNQQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=CC=C3N4C(SCC4=O)C5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

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